4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide Glimepiride Impurity B is an intermediate during the preparation of Glimepiride.
Brand Name: Vulcanchem
CAS No.: 119018-29-0
VCID: VC21343344
InChI: InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)
SMILES: CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Molecular Formula: C16H21N3O4S
Molecular Weight: 351.4 g/mol

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide

CAS No.: 119018-29-0

Cat. No.: VC21343344

Molecular Formula: C16H21N3O4S

Molecular Weight: 351.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide - 119018-29-0

CAS No. 119018-29-0
Molecular Formula C16H21N3O4S
Molecular Weight 351.4 g/mol
IUPAC Name 4-ethyl-3-methyl-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide
Standard InChI InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)
Standard InChI Key AJEMFZRCUKJSES-UHFFFAOYSA-N
SMILES CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Canonical SMILES CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Appearance White to Off-White Solid
Melting Point 177-179˚C

Chemical Structure and Properties

Molecular Identification

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide represents a complex organic molecule with several functional groups. The compound is formally recognized through various chemical identifiers that facilitate its unambiguous identification in scientific literature and commercial catalogs. The molecular formula C16H21N3O4S indicates a compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration . With a molecular weight of 351.42 g/mol, this compound falls within the medium-weight range of organic compounds, making it amenable to conventional organic synthesis and purification techniques .

The compound is also known by alternative names in specific regulatory contexts, including "Glimepiride Imp. B (EP)" and "Glimepiride USP Related Compound B," indicating its relationship to the antidiabetic medication glimepiride . These synonyms reflect its role as a regulated impurity or related compound in pharmaceutical quality control standards established by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).

Physical and Chemical Characteristics

The physical appearance of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide is characterized as a white crystalline powder, a common physical form for organic compounds used in pharmaceutical synthesis . This appearance facilitates handling, weighing, and incorporation into synthetic processes. The compound typically exhibits high purity standards, with commercial sources offering material of minimum 98% purity or higher, reflecting its application in precision chemical synthesis where impurities could compromise downstream processes .

From a chemical safety perspective, the compound is classified as non-dangerous goods according to international transportation regulations, indicating relatively low acute hazards compared to many reactive chemicals . This classification simplifies logistics and storage requirements for industrial users.

The following table summarizes the key physicochemical properties of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide:

PropertyValueSource
CAS Number119018-29-0
Molecular FormulaC16H21N3O4S
Molecular Weight351.42 g/mol
Physical AppearanceWhite crystalline powder
Purity Standard≥98% or 99%
EINECS Number411-850-0
Hazard ClassificationNon-dangerous goods
Product FamilyHeterocyclic Building Blocks

Synthesis Pathways and Methods

Industrial Synthesis Approaches

The synthesis of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide represents a significant process in pharmaceutical manufacturing, particularly as an intermediate in the production of glimepiride. Patents reveal a sophisticated synthetic route that has been optimized for industrial-scale production with high purity outcomes. The traditional synthesis pathway described in earlier patents involved a three-step process starting from 3-Ethyl-4-methyl-3-pyrrolidin-2-one and 2-phenylethylisocyanate to produce [2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene . This intermediate was subsequently converted to 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide through reaction with chlorosulfonic acid followed by treatment with ammonia solution .

Improved Synthetic Methodology

More recent patent literature describes an improved synthetic approach aimed at enhancing purity and efficiency. This refined method reacts 3-Ethyl-4-methyl-3-pyrrolidin-2-one with a compound of formula 2, where Z is O and R is 4-nitrophenyl, to obtain 3-Ethyl-4-methyl-2,5-dihydro-N-(4-nitrophenyloxy carbonyl)-pyrrole-2-one (formula 3a) . The resulting intermediate is then reacted with 4-(2-Aminoethyl)benzene sulfonamide to obtain the target compound 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide (formula 4) with purity exceeding 99% .

A critical feature of this improved synthesis is the selection of specific reaction conditions and catalysts. The reaction between 3-Ethyl-4-methyl-3-pyrrolidin-2-one and the compound of formula 2 may be conducted in the presence of an organic base, such as 4-dimethylaminopyridine, 4-pyrrolidinopyridine, diisopropylethylamine, tetramethylguanidine, 1,8-diazabicyclo[5.4.0]undec-7-ene, 1,5-diazabicyclo[4.3.0]non-5-ene, 2,6-lutidine, or picolines . These bases facilitate the reaction by promoting nucleophilic attack and subsequent bond formation.

Process Parameters and Considerations

The synthesis process typically involves careful temperature control and precise addition sequences. For example, after completing a reaction, the mixture may be cooled to approximately 20°C before adding cold deionized water, followed by stirring and settling periods to ensure proper precipitation and separation of the target compound . Such details highlight the precision required in industrial synthesis to achieve high-purity output.

The selection of proper reagents, particularly the nature of the R group in formula 2, significantly influences reaction outcomes. Preferred embodiments describe R as aryl, specifically phenyl substituted with electron-withdrawing groups such as 4-nitro, 2,4-dinitro, 2,6-dinitro, 4-halo, 2,4-dihalo, 2,6-dihalo, 4-trifluromethyl, 2,4-bis(trifluoromethyl), or 2,6-bis(trifluoromethyl) . These substitution patterns affect the reactivity and yield of the intermediate compounds.

Role in Pharmaceutical Development

Intermediate in Glimepiride Synthesis

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide occupies a critical position in the synthesis of glimepiride, a third-generation sulfonylurea antidiabetic medication. The compound, identified as "formula 4" in patent literature, serves as the penultimate intermediate in a multi-step synthetic sequence . Following its synthesis, this compound undergoes reaction with trans-4-methylcyclohexyl isocyanate to produce glimepiride with purity exceeding 99%, demonstrating its pivotal role in determining the quality of the final pharmaceutical product .

This relationship to glimepiride explains the compound's alternative designations as "Glimepiride Imp. B (EP)" and "Glimepiride USP Related Compound B" in regulatory contexts . These terms indicate that the compound is recognized in pharmacopeial standards as a potential impurity or related substance that must be monitored and controlled in glimepiride manufacturing. Such designations underscore the importance of producing this intermediate with exceptional purity to ensure the safety and efficacy of the resulting medication.

Quality Control Implications

The synthesis of high-purity 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide represents a crucial quality control point in pharmaceutical manufacturing. Patents explicitly describe efforts to develop processes capable of producing this intermediate "with higher purity," suggesting that earlier synthetic methods may have generated material of insufficient quality for pharmaceutical applications . This focus on purity reflects the stringent requirements of pharmaceutical manufacturing, where impurities can impact the safety, efficacy, and stability of the final drug product.

Quality control specifications for this compound typically establish minimum purity thresholds of 98-99%, with commercial sources offering material that meets or exceeds these standards . Such high-purity material is essential for maintaining consistent reaction outcomes and preventing the formation of unwanted by-products or impurities in subsequent synthetic steps.

ParameterYINGLANG ChemicalAladdin ScientificCommon Standard
Purity99%≥98%≥98%
AppearanceWhite crystalline powderNot specifiedWhite crystalline powder
Packaging25 kg/bag or customized100 mgVaries
OriginShandong province, ChinaNot specifiedVaries
Payment TermsT/T, L/C, D/A, D/P, Western Union, PayPalStandard termsVaries by supplier
Minimum Order Quantity25 kg/bag1 unit (100 mg)Depends on supplier
Lead TimeNot specified5 daysVaries
Storage RecommendationsCool, dry, ventilated placeNot specifiedCool, dry conditions

Sources:

Applications and Industrial Uses

Pharmaceutical Synthesis

The primary application of 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide lies in pharmaceutical synthesis, particularly as a key intermediate in the production of glimepiride . Glimepiride, a third-generation sulfonylurea medication, plays an important role in managing type 2 diabetes by stimulating insulin release from pancreatic beta cells. The high-purity synthesis of this intermediate directly influences the quality and consistency of the resulting pharmaceutical product.

The compound's structure, incorporating both sulfonamide and carboxamide functional groups, contributes specific pharmacophore elements that are critical to the biological activity of the final drug molecule. The precise arrangement of these functional groups, along with the pyrroline ring system, creates a three-dimensional molecular architecture that enables specific receptor interactions in the finished medication.

Research and Development Applications

Beyond its role in glimepiride production, 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide serves as a valuable research tool in medicinal chemistry and drug development. As a member of the heterocyclic building blocks family, it represents a sophisticated molecular scaffold that can inform the design and synthesis of novel compounds with potential pharmaceutical applications . Researchers may employ this compound as a starting point for creating structural analogs with modified properties or enhanced biological activities.

The availability of this compound in high-purity research-grade quantities (e.g., 100 mg packages) facilitates its use in academic and industrial research settings . Such applications might include structure-activity relationship studies, development of analytical standards, or investigation of alternative synthetic pathways for related compounds.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator